1-Methyl-1H-imidazol-3-ium Hexafluorophosphate
Description
1-Methyl-1H-imidazol-3-ium hexafluorophosphate (CAS: 57367-08-5) is an ionic liquid (IL) composed of a 1-methylimidazolium cation and a hexafluorophosphate (PF₆⁻) anion. Its molecular formula is C₅H₉F₆N₂P, with an average mass of 242.10 g/mol . This compound is synthesized via alkylation of 1-methylimidazole followed by anion exchange with ammonium hexafluorophosphate (NH₄PF₆), a method widely employed for imidazolium-based ILs . It is utilized in catalysis, green chemistry, and materials science due to its low volatility, thermal stability, and tunable properties .
Properties
IUPAC Name |
hydron;1-methylimidazole;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.F6P/c1-6-3-2-5-4-6;1-7(2,3,4,5)6/h2-4H,1H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKMAOIAORJHJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CN1C=CN=C1.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57367-08-5 | |
| Record name | 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with hexafluorophosphoric acid. The reaction is typically carried out under inert gas conditions to prevent moisture and air from affecting the product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield through rigorous control of reaction conditions .
Chemical Reactions Analysis
Alkylation Reactions
The compound is synthesized via alkylation of 1-methylimidazole followed by anion exchange. For example:
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Step 1 : Reaction of 1-methylimidazole with alkyl halides (e.g., bromomethylbenzotriazole) under solvent-free heating yields intermediate imidazolium salts .
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Step 2 : Metathesis with potassium hexafluorophosphate (KPF₆) in dry acetone produces the final hexafluorophosphate salt .
Key Reaction Conditions :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-methylimidazole + alkyl halide | 80–90°C, solvent-free | 65–98% |
| 2 | KPF₆ | Reflux in acetone | >95% |
Xylose Dehydration to Furfural
This ionic liquid acts as a dual solvent-catalyst in biomass conversion. Studies demonstrate its role in acidic environments that facilitate xylose dehydration under microwave irradiation .
Optimal Performance :
| Parameter | Value |
|---|---|
| Temperature | 205°C |
| Time | 8 min |
| Furfural Yield | 49.76% |
| Recyclability | 5 cycles (no significant activity loss) |
Mechanistic Insight :
-
The hexafluorophosphate anion (PF₆⁻) hydrolyzes to generate Brønsted acids (POFₙ(OH)₃₋ₙ), which protonate xylose .
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The imidazolium cation stabilizes intermediates via hydrogen bonding .
Anion Exchange Reactions
The hexafluorophosphate anion can be replaced with other counterions, enabling tunable properties:
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Example : Bromide-to-hexafluorophosphate exchange in acetone achieves >95% efficiency .
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Impact : Anion choice modulates solubility (e.g., PF₆⁻ enhances hydrophobicity) .
Solvent Compatibility
Reactivity in Cross-Coupling Reactions
The compound stabilizes transition-metal catalysts (e.g., palladium) in Suzuki-Miyaura couplings, though direct coordination studies remain limited .
Comparative Reactivity with Analogues
Stability Under Reaction Conditions
Scientific Research Applications
Electrochemical Applications
Electrolytes in Energy Storage:
1-Methyl-1H-imidazol-3-ium hexafluorophosphate is widely used as an electrolyte in lithium-ion batteries. Its ionic conductivity enhances the efficiency of ion transport, which is crucial for battery performance. The compound's thermal stability allows it to function effectively under high-temperature conditions, thus improving the safety and longevity of batteries.
Fuel Cells:
This ionic liquid also finds applications in fuel cells, where it serves as a proton-conducting electrolyte. Its ability to maintain conductivity over a range of temperatures makes it an attractive candidate for developing more efficient fuel cell systems.
Solvent Applications
Organic Synthesis:
In organic chemistry, 1-methyl-1H-imidazol-3-ium hexafluorophosphate acts as a solvent for various reactions. Its polar nature facilitates the solubility of polar reactants and products, thereby enhancing reaction rates and yields. This property is particularly beneficial for reactions involving biomolecules and complex organic compounds .
Extraction Processes:
The compound is also utilized in extraction processes, particularly in the extraction of metal ions from aqueous solutions. Its ability to dissolve both organic and inorganic substances allows for selective extraction methods that are more environmentally friendly compared to traditional solvents.
Catalysis
N-Heterocyclic Carbenes (NHCs):
1-Methyl-1H-imidazol-3-ium hexafluorophosphate is a precursor for generating N-heterocyclic carbenes, which are widely used as ligands in organometallic chemistry. These carbenes have shown remarkable stability and reactivity, making them suitable for various catalytic processes including olefin metathesis and transfer hydrogenation .
Homogeneous Catalysis:
The compound has been investigated for its role in homogeneous catalysis, where it can stabilize metal catalysts and enhance their activity. This application is crucial for developing more efficient catalytic systems in industrial processes .
Biomolecular Interactions
Protein Stability Studies:
Research indicates that 1-methyl-1H-imidazol-3-ium hexafluorophosphate can influence protein folding and stability. Studies have shown that this ionic liquid can stabilize proteins under denaturing conditions, which is beneficial for biotechnological applications where protein integrity is critical .
Drug Delivery Systems:
The compound's properties also make it a candidate for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances their bioavailability, while its ionic nature can facilitate controlled release mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, stabilizing their structure and function. The hexafluorophosphate anion plays a crucial role in these interactions, often participating in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Comparison of Selected Imidazolium Hexafluorophosphates
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Methyl-1H-imidazol-3-ium hexafluorophosphate | C₅H₉F₆N₂P | 1-methyl | 242.10 | Not reported |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF₆) | C₈H₁₅F₆N₂P | 1-butyl, 3-methyl | 340.29 | -8 (liquid at RT) |
| 1,3-Dimethyl-1H-imidazol-3-ium hexafluorophosphate | C₅H₉F₆N₂P | 1-methyl, 3-methyl | 242.10 | Not reported |
| 4,5-Diethyl-1,3-dimethoxy-1H-imidazol-3-ium hexafluorophosphate | C₁₀H₂₀F₆N₂O₂P | 4,5-diethyl; 1,3-dimethoxy | 394.25 | 120–122 |
| 3,3′-Methylenebis(1-methyl-1H-imidazol-3-ium) hexafluorophosphate (C1MF) | C₉H₁₄F₁₂N₄P₂ | Dimeric (two 1-methylimidazolium linked by methylene) | 504.15 | Not reported |
Key Observations :
- Substituent Effects : The target compound’s single methyl group at the 1-position contrasts with BMIM-PF₆ (1-butyl, 3-methyl), which has a longer alkyl chain enhancing hydrophobicity . Symmetrical substitution (e.g., 1,3-dimethyl) may increase melting points due to stronger ionic interactions .
- Dimeric vs. Monomeric: C1MF, a diimidazolium salt, exhibits higher catalytic activity in xylose-to-furfural conversion compared to monoimidazolium analogs like the target compound, attributed to cooperative acidic sites .
Physicochemical Properties
Table 2: Thermal and Spectral Data
Biological Activity
1-Methyl-1H-imidazol-3-ium hexafluorophosphate (often abbreviated as [C1C2Im][PF6]) is a type of ionic liquid that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, particularly in the context of anticancer activity, cytotoxicity, and potential therapeutic applications.
Overview of Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solubility. The imidazolium-based ILs, including 1-methyl-1H-imidazol-3-ium hexafluorophosphate, are particularly noted for their biocompatibility and ability to modulate biological processes.
Anticancer Activity
Recent studies have explored the anticancer properties of various imidazolium ionic liquids, including [C1C2Im][PF6]. A notable study demonstrated that a series of synthesized imidazolium ILs exhibited significant antiproliferative effects against human cancer cell lines, specifically breast (T47D) and colon (HCT 116) cancers. The most potent compounds induced apoptosis in cancer cells through a mechanism involving caspase activation and the generation of reactive oxygen species (ROS) .
Table 1: Anticancer Activity of Imidazolium Ionic Liquids
| Compound | Cancer Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [C1C2Im][PF6] | T47D | 22.5 | Apoptosis via ROS generation |
| [C8Im][PF6] | HCT 116 | 15.0 | Caspase activation |
| [C4Im][PF6] | MCF-7 | 30.0 | Cell cycle arrest |
Cytotoxicity Studies
In addition to anticancer effects, the cytotoxic potential of [C1C2Im][PF6] has been assessed in various mammalian cell lines. Research indicates that exposure to this ionic liquid can lead to increased oxidative stress and apoptosis in hepatocarcinoma cell lines. For example, one study reported an effective concentration (EC50) of approximately 360 µM for inducing cytotoxic effects in QGY-7701 cells .
Table 2: Cytotoxic Effects on Mammalian Cell Lines
| Cell Line | EC50 (µM) | Observed Effects |
|---|---|---|
| QGY-7701 | 360 | Induction of oxidative stress |
| HepG2 | 439 | Apoptosis via caspase activation |
| B-13/H | 50 | Inhibition of oxygen consumption |
The mechanisms by which [C1C2Im][PF6] exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Oxidative Stress : Generation of reactive oxygen species (ROS), resulting in cellular damage.
- Cell Cycle Disruption : Interference with normal cell cycle progression, leading to growth inhibition.
Case Study 1: Antitumor Efficacy
A recent investigation focused on the efficacy of [C1C2Im][PF6] against colon cancer cells demonstrated that treatment resulted in significant tumor growth inhibition in vitro. The study utilized various concentrations of the ionic liquid and monitored cell viability through MTT assays, confirming its potential as a therapeutic agent.
Case Study 2: Toxicological Assessment
Another study evaluated the toxicological profile of [C1C2Im][PF6] in vivo using murine models. Results indicated dose-dependent renal toxicity characterized by elevated serum creatinine levels and histopathological changes in kidney tissue after administration at doses exceeding 10 mg/kg body weight .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of 1-hydroxyimidazole derivatives. For example, reacting 1-hydroxyimidazole-3-oxide with dimethyl sulfate or diethyl sulfate in the presence of NaHCO₃ as a base, followed by ion exchange with NH₄PF₆. Key steps include:
- Stirring reactants at 50–70°C for 12–20 hours .
- Purification via ultrasonication and filtration after adding NH₄PF₆ to precipitate the product .
- Slow evaporation of methanol or acetonitrile solutions to obtain single crystals for structural validation .
- Purity Optimization : Use excess alkylating agents (e.g., 2–3 equivalents of dimethyl sulfate) and ensure thorough removal of unreacted starting materials via repeated washing with non-polar solvents .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate successful synthesis?
- Techniques :
- ¹H/¹³C NMR : Confirm alkylation and cation formation. For example:
- ¹H NMR: Methyl groups on the imidazolium ring appear as singlets at δ ≈ 3.8–4.2 ppm .
- ¹³C NMR: Imidazolium carbons resonate at δ ≈ 118–133 ppm .
- IR Spectroscopy : Bands at ~830 cm⁻¹ (P–F stretching) and ~3150 cm⁻¹ (C–H stretching of imidazolium) .
- ESI-MS : Positive mode shows the cation peak (e.g., m/z = 157 for [C₇H₁₃N₂O₂]⁺), while negative mode confirms [PF₆]⁻ (m/z = 145) .
Q. What are the critical considerations for handling and storing this compound to maintain stability?
- Handling : Perform reactions under inert atmosphere (N₂/Ar) due to hygroscopicity of NH₄PF₆ and sensitivity of the product to moisture .
- Storage : Keep in desiccators at 4°C in amber glass bottles to prevent decomposition. Avoid prolonged exposure to light or temperatures >100°C .
Advanced Research Questions
Q. How can researchers address disorder in the hexafluorophosphate anion during X-ray refinement, and what software tools are recommended?
- Disorder Handling : The PF₆⁻ anion often exhibits positional disorder. Strategies include:
- Refining anisotropic displacement parameters for F atoms .
- Assigning partial occupancy (e.g., 0.807:0.193 split) to disordered sites using SHELXL .
| Parameter | Value () |
|---|---|
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.123 |
| C–H⋯F bond distance | 2.47–2.59 Å |
Q. What methodologies are employed to study the role of this ionic liquid in catalytic hydrogenation reactions?
- Experimental Design :
- Use BH₃·SMe₂ as a reducing agent in THF at 70°C under Schlenk conditions .
- Monitor reaction progress via GC-MS or in situ FTIR to track hydrogenation intermediates.
Q. How do molecular dynamics (MD) simulations enhance understanding of its solvation behavior and interactions in solution?
- Methodology :
- Simulate ion-pair dynamics in polar solvents (e.g., acetonitrile) using force fields like OPLS-AA .
- Analyze radial distribution functions (RDFs) to quantify cation-anion coordination and hydrogen-bonding networks.
- Key Findings : PF₆⁻ exhibits weaker coordination to the imidazolium cation compared to smaller anions (e.g., Cl⁻), leading to higher ionic mobility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
